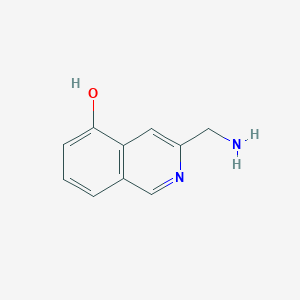
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a cyanophenyl group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the fluorine atom, and the attachment of the cyanophenyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the cyanophenyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
作用機序
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)-3-fluoropyrrolidine-3-carboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-3-fluoropyrrolidine-3-carboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-bromophenyl)-3-fluoropyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C17H19FN2O4 |
|---|---|
分子量 |
334.34 g/mol |
IUPAC名 |
(3R,4R)-4-(4-cyanophenyl)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H19FN2O4/c1-16(2,3)24-15(23)20-9-13(17(18,10-20)14(21)22)12-6-4-11(8-19)5-7-12/h4-7,13H,9-10H2,1-3H3,(H,21,22)/t13-,17-/m0/s1 |
InChIキー |
RXBZFBQCVDYEFO-GUYCJALGSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=CC=C(C=C2)C#N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)
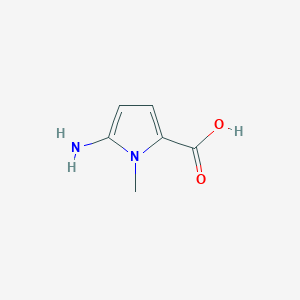
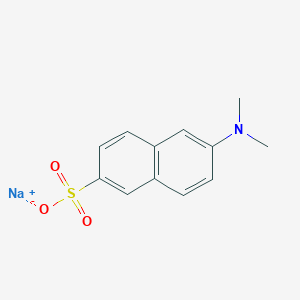
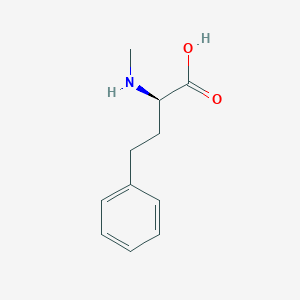
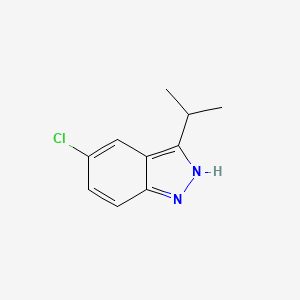
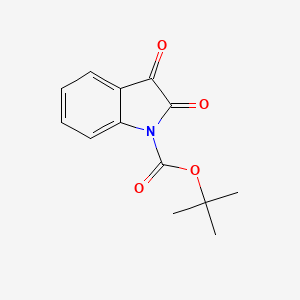
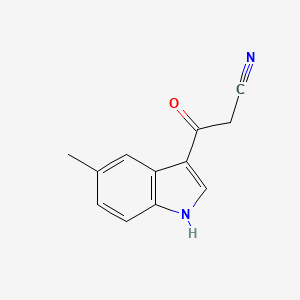
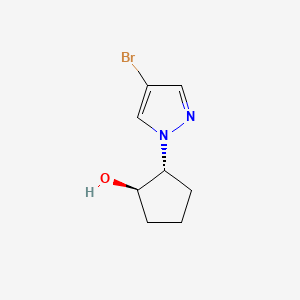
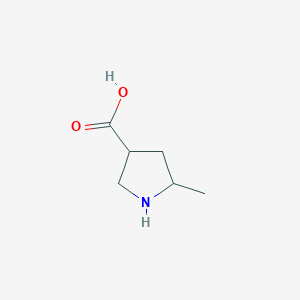
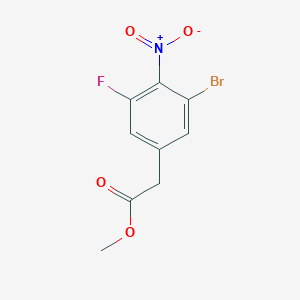
![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)
